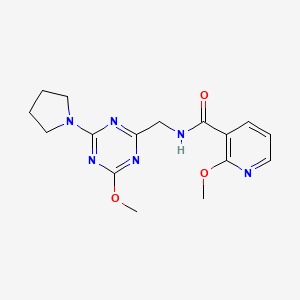
2-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C16H20N6O3 and its molecular weight is 344.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide has garnered attention in recent years due to its potential biological activities, particularly in the field of medicinal chemistry. This review aims to summarize its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C18H23N5O2
Molecular Weight: 347.37 g/mol
CAS Number: 2034277-88-6
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrrolidine moiety and the triazine ring are particularly notable for their roles in enhancing pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing triazine and pyrrolidine have shown promising results against various cancer cell lines:
- Mechanism of Action: The compound is believed to inhibit specific kinases involved in cancer progression. For example, structural analogs have been reported to inhibit FLT3 kinase activity with an IC50 value as low as 7.89 nM .
- Cell Line Studies: In vitro assays have shown that certain derivatives can effectively reduce cell viability in cancer cell lines such as MV4-11 and A549, indicating selective toxicity towards malignant cells .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research into related compounds has revealed:
- Inhibition of Bacterial Growth: Some derivatives have displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Neuroprotective Effects
Neuroprotective properties have been observed in similar compounds, suggesting that this compound may also offer benefits in neurological contexts:
Case Study 1: Anticancer Efficacy
A study examining the effects of a structurally similar compound on breast cancer cells demonstrated significant downregulation of cyclin D1 and MMP9 expression, leading to reduced proliferation and increased apoptosis .
Case Study 2: Antimicrobial Screening
In a comparative study of various pyrrolidine-containing compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
特性
IUPAC Name |
2-methoxy-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-24-14-11(6-5-7-17-14)13(23)18-10-12-19-15(21-16(20-12)25-2)22-8-3-4-9-22/h5-7H,3-4,8-10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWVHZBKGFALIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














